tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate

Lipophilicity Drug-likeness CNS penetration

tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate (CAS 1289384-71-9) is a synthetic, Boc-protected piperidine building block (C17H27N3O2, MW 305.42) characterized by a chiral 1-(pyridin-2-yl)ethyl substituent on the piperidine nitrogen. Predicted physicochemical properties include a logP of 3.27, a boiling point of 412.3±40.0 °C, a density of 1.09±0.1 g/cm³, and a pKa of 12.31±0.20, indicating moderate lipophilicity and a weakly acidic carbamate proton.

Molecular Formula C17H27N3O2
Molecular Weight 305.422
CAS No. 1289384-71-9
Cat. No. B2518490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate
CAS1289384-71-9
Molecular FormulaC17H27N3O2
Molecular Weight305.422
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N2CCC(CC2)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H27N3O2/c1-13(15-7-5-6-10-18-15)20-11-8-14(9-12-20)19-16(21)22-17(2,3)4/h5-7,10,13-14H,8-9,11-12H2,1-4H3,(H,19,21)
InChIKeyAYFNPRZQJBDNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate (CAS 1289384-71-9): Procurement-Grade Physicochemical and Structural Profile


tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate (CAS 1289384-71-9) is a synthetic, Boc-protected piperidine building block (C17H27N3O2, MW 305.42) characterized by a chiral 1-(pyridin-2-yl)ethyl substituent on the piperidine nitrogen . Predicted physicochemical properties include a logP of 3.27, a boiling point of 412.3±40.0 °C, a density of 1.09±0.1 g/cm³, and a pKa of 12.31±0.20, indicating moderate lipophilicity and a weakly acidic carbamate proton . The compound is commercially available from multiple vendors at purities typically ≥95%, positioning it as a specialty intermediate for medicinal chemistry and targeted library synthesis .

Why Generic Substitution of 1289384-71-9 with Unprotected or Non-Chiral Analogs Compromises Synthetic Utility


The target compound's differentiation from in-class analogs is rooted in three inseparable structural features: (i) the Boc-protected 4-aminopiperidine core, which mandates orthogonal protection strategies; (ii) the chiral 1-(pyridin-2-yl)ethyl substituent, introducing stereochemical complexity absent in simple pyridyl-piperidine analogs; and (iii) the specific connectivity of the pyridine nitrogen at the ortho position, which dictates metal-chelating potential and hydrogen-bonding geometry distinct from meta- or para-substituted isomers . Interchanging 1289384-71-9 with, for example, tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate (CAS 252578-12-4) eliminates the chiral center and the ethyl spacer, altering both the three-dimensional pharmacophore and the lipophilicity profile (ΔlogP ≈ 0.24) . Substituting the Boc group with an unprotected amine drastically changes the pKa and nucleophilicity, rendering the molecule incompatible with multi-step synthetic sequences requiring selective deprotection . These structural distinctions directly impact synthetic route design, intermediate stability, and final compound properties, making generic substitution scientifically indefensible without re-validation of the entire synthetic pathway.

Quantitative Differentiation Evidence for tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate Against Closest Analogs


LogP Comparison: 1289384-71-9 vs. Pyridin-2-yl and Pyridin-3-yl Boc-Piperidine Analogs

The target compound (CAS 1289384-71-9) exhibits a predicted logP of 3.27, which is 0.24 log units higher than the pyridin-2-yl analog tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate (CAS 252578-12-4, logP 3.03) and 0.43 log units higher than the pyridin-3-yl isomer tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate (CAS 1013920-63-2, logP 2.84) . This increased lipophilicity arises from the additional ethyl linker and chiral center, which enhance hydrophobic surface area without introducing hydrogen-bond donors .

Lipophilicity Drug-likeness CNS penetration LogP

Ionization State Differentiation: Carbamate pKa of 1289384-71-9 vs. Unprotected Amine Analogs

The target compound's carbamate NH proton has a predicted pKa of 12.31±0.20, classifying it as a very weak acid that remains predominantly neutral under physiological and typical synthetic conditions (pH 1–10) . In contrast, the unprotected amine analog 1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine (CAS 1185320-11-9) carries a basic piperidine nitrogen with an estimated pKa of ~10.3 (based on N-ethylpiperidine class reference), existing largely in protonated form at physiological pH [1]. This pKa differential of >2 log units translates to fundamentally different ionization-dependent properties, including solubility, chromatographic retention, and reactivity.

pKa Ionization state Solid-phase synthesis Purification

Procurement Cost-Benefit Analysis: 1289384-71-9 vs. Pyridin-2-yl Boc-Piperidine

At the 100 mg scale, 1289384-71-9 is priced at approximately $345 (AChemBlock, 95% purity), while the closest non-chiral analog tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate (CAS 252578-12-4) is priced at £38 (~$48) for 100 mg (Fluorochem, 98% purity) . The target compound commands a ~7.2× price premium, attributable to the added synthetic complexity of the chiral 1-(pyridin-2-yl)ethyl group and more limited commercial availability .

Procurement cost Building block pricing Medicinal chemistry economics

Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area (TPSA) Differentiation

The target compound has 1 hydrogen-bond donor (carbamate NH) and 5 hydrogen-bond acceptors (carbamate carbonyl oxygen, piperidine nitrogen, and pyridine nitrogen, plus two additional acceptors from the carbamate oxygens), with a calculated TPSA of 57.95 Ų . The pyridin-2-yl analog (CAS 252578-12-4) has an identical H-bond donor/acceptor count and TPSA; the differentiation arises solely from the molecular weight and logP, which influence the absorption and permeability profile . The pyridin-3-yl isomer (CAS 1013920-63-2) also shares the same TPSA of 57.95 Ų, confirming that regioisomeric variation does not alter polar surface area but does impact logP .

H-bond donors H-bond acceptors TPSA Permeability Drug-likeness

Optimal Research and Industrial Deployment Scenarios for tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate Based on Verified Differentiation Evidence


CNS-Targeted Fragment-Based Drug Discovery Requiring Enhanced Lipophilicity

For fragment-based or ligand-based drug discovery programs targeting CNS receptors, 1289384-71-9 is preferred over the pyridin-2-yl analog (CAS 252578-12-4) due to its +0.24 logP advantage (3.27 vs. 3.03), which predicts improved blood-brain barrier permeability . The chiral ethyl linker provides an additional vector for hydrophobic interactions within the receptor binding pocket, enabling SAR exploration that is inaccessible with the achiral analog.

Multi-Step Parallel Synthesis Requiring Orthogonal Boc Protection

In solid-phase or solution-phase parallel synthesis workflows, the Boc-protected amine of 1289384-71-9 remains stable under basic and nucleophilic conditions, with a carbamate pKa of 12.31 ensuring it stays neutral during coupling, alkylation, or metal-catalyzed cross-coupling steps . The unprotected amine analog (pKa ~10.3) would require tedious pH adjustment and risk premature deprotection or salt formation, reducing overall synthetic efficiency.

Stereochemistry-Dependent Medicinal Chemistry Campaigns

The chiral 1-(pyridin-2-yl)ethyl substituent introduces a stereocenter that is absent in the achiral pyridin-2-yl analog. This stereocenter can be exploited for diastereoselective synthesis of enantiomerically enriched lead compounds, enabling the investigation of stereochemistry-activity relationships (SSAR) that are critical for optimizing target engagement and minimizing off-target effects .

Cost-Justified Custom Library Synthesis for High-Value Targets

Despite a ~7.2× price premium over the achiral pyridin-2-yl analog at the 100 mg scale, 1289384-71-9 is cost-justified when the target compound's design mandates the chiral ethyl spacer and ortho-pyridine geometry . Bulk procurement (≥1 g) should be negotiated to reduce the per-gram cost premium for large-scale library production.

Quote Request

Request a Quote for tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.